2-(4-chlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that features a chlorophenoxy group, a methoxyphenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps. One common method involves the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing reaction time and energy consumption. The use of mild reaction conditions and efficient post-treatment methods, such as quenching with saturated sodium thiosulfate and extraction with ethyl acetate, are common practices .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or inorganic peroxides.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like N-bromosuccinimide (NBS) and nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Fenofibric acid: A compound with a similar phenoxy structure, used as a hypolipidemic agent.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A widely used phenoxy herbicide.
Uniqueness
2-(4-chlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to its combination of a chlorophenoxy group, a methoxyphenyl group, and a thiadiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H18ClN3O3S |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O3S/c1-25-15-7-2-13(3-8-15)4-11-18-22-23-19(27-18)21-17(24)12-26-16-9-5-14(20)6-10-16/h2-3,5-10H,4,11-12H2,1H3,(H,21,23,24) |
InChI Key |
BUVFATSAPMHBDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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